molecular formula C6H8F6O4S B6312160 (Hexafluoropropoxyethyl) methanesulfonate CAS No. 1357625-09-2

(Hexafluoropropoxyethyl) methanesulfonate

Cat. No.: B6312160
CAS No.: 1357625-09-2
M. Wt: 290.18 g/mol
InChI Key: RXGDRNTYEYAOKB-UHFFFAOYSA-N
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Description

(Hexafluoropropoxyethyl) methanesulfonate is a chemical compound with the molecular formula C6H8F6O4S. It is known for its unique properties, including high chemical stability and resistance to oxidation and hydrolysis. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O4S/c1-17(13,14)16-3-2-15-4(5(7,8)9)6(10,11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDRNTYEYAOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hexafluoropropoxyethyl) methanesulfonate typically involves the reaction of hexafluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

CF3CH(OH)CF3+CH3SO2ClCF3CH(OCH2CH2OSO2CH3)CF3+HCl\text{CF}_3\text{CH(OH)CF}_3 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CF}_3\text{CH(OCH}_2\text{CH}_2\text{OSO}_2\text{CH}_3\text{)}\text{CF}_3 + \text{HCl} CF3​CH(OH)CF3​+CH3​SO2​Cl→CF3​CH(OCH2​CH2​OSO2​CH3​)CF3​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (Hexafluoropropoxyethyl) methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form hexafluoropropanol and methanesulfonic acid.

    Reduction and Oxidation: Although it is generally stable, under specific conditions, it can undergo reduction or oxidation reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

    Oxidizing and Reducing Agents: Specific oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Hydrolysis Products: Hexafluoropropanol and methanesulfonic acid are the primary products of hydrolysis.

Scientific Research Applications

(Hexafluoropropoxyethyl) methanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of (Hexafluoropropoxyethyl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in target molecules. This property is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

    Methanesulfonic Acid: A strong acid used in various industrial applications.

    Trifluoromethanesulfonic Acid: Known for its strong acidity and use in organic synthesis.

    Ethyl Methanesulfonate: An alkylating agent used in mutagenesis studies.

Uniqueness: (Hexafluoropropoxyethyl) methanesulfonate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Its ability to participate in a wide range of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.

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